
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core, followed by functionalization to introduce the fluoro and methyl groups . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Its biological activities, such as antibacterial and antifungal properties, make it a subject of study in microbiology.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, and antiviral agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
6-Fluoro-4-methyl-1,3-dihydro-2-benzofuran-1,3-dione can be compared with other benzofuran derivatives, such as:
- 2,3-Dimethoxy-7-methyl-7,12-dihydro-6H- 1-benzofuro-[2,3-] : A benzofuran derivative with methoxy groups, used in different research contexts . The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran: Similar in structure but with different functional groups, leading to different biological activities.
6-Fluoro-2,3-dihydro-1H-inden-1-one: Another fluoro-substituted compound with distinct chemical properties and applications.
Properties
Molecular Formula |
C9H5FO3 |
|---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
6-fluoro-4-methyl-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C9H5FO3/c1-4-2-5(10)3-6-7(4)9(12)13-8(6)11/h2-3H,1H3 |
InChI Key |
KMXZUOPSDRMRDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)OC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13494214.png)
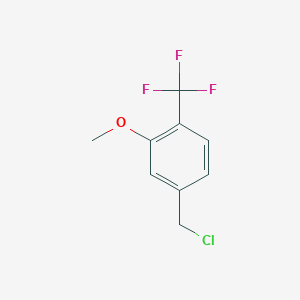
![2-Amino-7,7-difluorospiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B13494227.png)
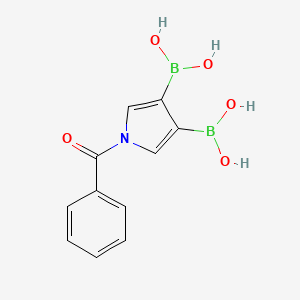

![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
![2-[(Benzyloxy)methyl]-2-(trifluoromethyl)oxetane](/img/structure/B13494280.png)
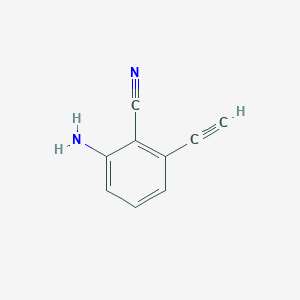
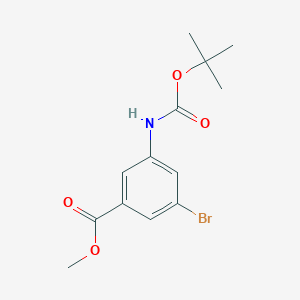
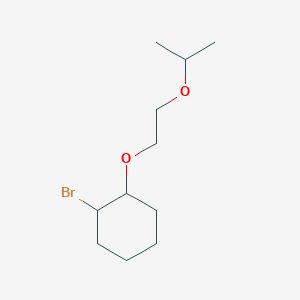
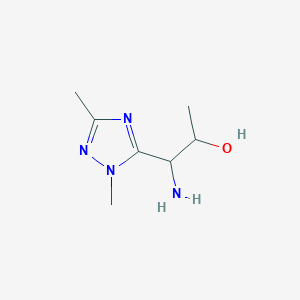
amine hydrochloride](/img/structure/B13494312.png)
